molecular formula C11H8N2O3 B13109619 3-oxo-5-Phenyl-2,3-dihydropyridazine-4-carboxylicacid

3-oxo-5-Phenyl-2,3-dihydropyridazine-4-carboxylicacid

Katalognummer: B13109619
Molekulargewicht: 216.19 g/mol
InChI-Schlüssel: GKGOBNAAIVSZOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-oxo-5-Phenyl-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal chemistry applications . This compound, in particular, has shown potential in various scientific research fields due to its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-5-Phenyl-2,3-dihydropyridazine-4-carboxylic acid typically involves the reaction of enaminones with malononitrile in the presence of ethanolic piperidine . This reaction leads to the formation of 2,3-dihydropyridazine-4-carboxylic acids. Another method involves the reaction of 2-cyano-5-(dimethylamino)-5-arylpenta-2,4-dienamides with nitrous acid or benzenediazonium chloride .

Industrial Production Methods

While specific industrial production methods for 3-oxo-5-Phenyl-2,3-dihydropyridazine-4-carboxylic acid are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-oxo-5-Phenyl-2,3-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which have shown significant biological activities .

Wirkmechanismus

The mechanism of action of 3-oxo-5-Phenyl-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as xanthine oxidase, through a novel interaction mode . This inhibition leads to various biological effects, including anti-inflammatory and anticancer activities.

Eigenschaften

Molekularformel

C11H8N2O3

Molekulargewicht

216.19 g/mol

IUPAC-Name

6-oxo-4-phenyl-1H-pyridazine-5-carboxylic acid

InChI

InChI=1S/C11H8N2O3/c14-10-9(11(15)16)8(6-12-13-10)7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16)

InChI-Schlüssel

GKGOBNAAIVSZOW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.